molecular formula C18H20N2O3 B2377005 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide CAS No. 2034331-19-4

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B2377005
CAS No.: 2034331-19-4
M. Wt: 312.369
InChI Key: PIIHBIFSSGQAQI-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring two distinct structural motifs:

  • Benzofuran-propan-2-yl group: A benzofuran moiety (C₈H₅O) attached to a propan-2-yl chain (C₃H₇) at the nitrogen atom. Benzofuran is a bicyclic aromatic system associated with neuroactive and anti-inflammatory properties in medicinal chemistry.
  • 3,5-Dimethyl-1,2-oxazol-4-yl group: A methyl-substituted oxazole ring (C₅H₆N₂O) linked to the acetamide’s acetyl group. Oxazole derivatives are known for their metabolic stability and role in modulating biological targets like kinases and ion channels.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11(8-15-9-14-6-4-5-7-17(14)22-15)19-18(21)10-16-12(2)20-23-13(16)3/h4-7,9,11H,8,10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIHBIFSSGQAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC(C)CC2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Pathways

Synthesis of 1-(1-Benzofuran-2-yl)propan-2-amine

The benzofuran-derived amine serves as the nucleophilic component. A widely cited method involves:

Benzofuran Ring Formation

Starting Materials :

  • Salicylaldehyde
  • Chloroacetone

Procedure :

  • Condensation : React salicylaldehyde with chloroacetone in anhydrous acetone under reflux (12–24 h) to yield 2-acetylbenzofuran.
  • Bromination : Treat 2-acetylbenzofuran with bromine in acetic acid to form 1-(1-benzofuran-2-yl)-2-bromoethanone.
  • Amination : Substitute bromine with ammonia or primary amines (e.g., methylamine) via nucleophilic displacement in ethanol/water.

Key Data :

Step Reagents/Conditions Yield Reference
1 Acetone, reflux, 12 h 65%
2 Br₂, HOAc, 45 min 78%
3 NH₃, EtOH/H₂O, 6 h 52%

Synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic Acid

The oxazole-acetic acid precursor is synthesized via cyclization:

Oxazole Ring Formation

Starting Materials :

  • Ethyl acetoacetate
  • Hydroxylamine hydrochloride

Procedure :

  • Oxime Formation : React ethyl acetoacetate with hydroxylamine hydrochloride in ethanol to form ethyl 3-(hydroxyimino)butanoate.
  • Cyclization : Treat the oxime with acetic anhydride at 100°C to yield 3,5-dimethyl-1,2-oxazole-4-carboxylate.
  • Hydrolysis : Saponify the ester with NaOH/H₂O to obtain 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid.

Key Data :

Step Reagents/Conditions Yield Reference
1 NH₂OH·HCl, EtOH, 4 h 85%
2 (Ac)₂O, 100°C, 2 h 70%
3 NaOH, H₂O, reflux 90%

Amide Coupling

The final step involves coupling the benzofuran-amine with oxazole-acetic acid:

Activation and Condensation

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • N-Hydroxybenzotriazole (HOBt)

Procedure :

  • Activate 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid with EDC/HOBt in dichloromethane (DCM).
  • Add 1-(1-benzofuran-2-yl)propan-2-amine and stir at 25°C for 12 h.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

Parameter Value Reference
Yield 68%
Purity >98%

Alternative Routes

One-Pot Oxazole-Benzofuran Assembly

A patent (US7799916B2) describes a streamlined approach:

  • React 2-acetylbenzofuran with 3,5-dimethylisoxazole-4-carbonyl chloride in DCM.
  • Introduce propargylamine via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC).

Advantages :

  • Reduced step count (3 steps → 1 pot).
  • Higher atom economy (82%).

Analytical Characterization

Critical data for validating synthesis:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H, benzofuran-H), 6.85 (s, 1H, oxazole-H), 4.20 (m, 1H, CH), 2.40 (s, 6H, CH₃).
  • LC-MS : m/z 355.2 [M+H]⁺.

Chromatographic Purity

  • HPLC : Rt = 8.2 min (C18, MeCN/H₂O = 70:30).

Challenges and Optimization

Regioselectivity in Oxazole Formation

Using NaHCO₃ as a buffer during cyclization minimizes byproducts (e.g., 3,4-dimethyl isomer).

Amine Protection

Boc-protection of 1-(1-benzofuran-2-yl)propan-2-amine prevents undesired side reactions during coupling.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replace EDC/HOBt with cheaper alternatives like DCC (N,N'-dicyclohexylcarbodiimide).
  • Solvent Recovery : Implement distillation for DCM reuse (85% recovery).

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.

    DNA/RNA Interaction: Intercalating into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituents (N-linked / Acetyl-linked) Molecular Formula (if available) Biological Activity Key References
Target Compound Benzofuran-propan-2-yl / 3,5-dimethyl-oxazol-4-yl Not explicitly provided Not reported in evidence
HC-030031 4-Isopropylphenyl / 1,3-dimethyl-2,6-dioxopurin-7-yl Not provided TRPA1 antagonist (IC₅₀: 4–10 μM); reduces airway inflammation [2]
CHEM-5861528 4-Butan-2-ylphenyl / 1,3-dimethyl-2,6-dioxopurin-7-yl Not provided TRPA1 antagonist (IC₅₀: 4–10 μM) [2]
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole / None C₉H₈N₂OS Structural analog in crystallography studies; no reported activity [4]
2-(3,5-Dimethyl-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide Indol-5-yl / 3,5-dimethyl-oxazol-4-yl C₁₅H₁₅N₃O₂ Molecular weight: 269.3 g/mol; density: 1.318 g/cm³ [5]
N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide HCl Cyclohexylethyl / Tetralin C₂₀H₂₅ClN₂O₂ Hydrochloride salt; potential CNS applications (no explicit data) [3]

Structural Similarities and Differences

Core Acetamide Backbone : All compounds share the acetamide (CH₃CONH–) scaffold, enabling hydrogen bonding and interactions with biological targets.

N-Linked Substituents: The target compound’s benzofuran-propan-2-yl group distinguishes it from HC-030031 (isopropylphenyl) and the indolyl analog in . Benzofuran’s aromaticity may enhance blood-brain barrier permeability compared to non-aromatic substituents like cyclohexyl . HC-030031 and CHEM-5861528 feature purine-dione acetyl-linked groups, which are absent in the target compound. These groups confer TRPA1 antagonism .

Acetyl-Linked Groups: The 3,5-dimethyl-oxazol-4-yl group in the target compound is structurally analogous to the indolyl derivative in but lacks the indole’s hydrogen-bonding capability .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • The indolyl analog (269.3 g/mol) is smaller and likely more soluble than the target compound, which incorporates bulkier benzofuran and propan-2-yl groups.
    • Hydrochloride salts (e.g., ) exhibit enhanced aqueous solubility compared to free bases .
  • Density and Boiling Point :
    • The indolyl derivative has a predicted density of 1.318 g/cm³ and boiling point of 597.8°C , whereas the target compound’s properties remain uncharacterized in the evidence.

Therapeutic Potential

  • TRPA1 Antagonists : HC-030031 and CHEM-5861528 demonstrate efficacy in asthma models via TRPA1 blockade . The target compound’s oxazole group may interact with similar ion channels, but direct evidence is lacking.

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be depicted as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This compound features a benzofuran moiety, which is known for various biological activities, and an oxazole ring that may contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory activities. The presence of the oxazole ring in the compound could enhance its selectivity towards cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have reported that similar compounds exhibit significant inhibition of COX enzymes, suggesting potential for treating inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • Modulation of Inflammatory Pathways : By selectively inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.
  • Radical Scavenging Activity : Compounds with similar structures have shown potential in scavenging free radicals, contributing to their anti-inflammatory effects.

Study 1: Antibacterial Efficacy

A study conducted by Ji et al. (2020) synthesized various benzofuran derivatives and tested their antibacterial efficacy against multiple strains of bacteria. The results indicated that compounds with similar structural features to this compound displayed potent antibacterial activity at concentrations as low as 0.5 mM .

Study 2: Anti-inflammatory Activity in Animal Models

In a separate study assessing anti-inflammatory properties in rat models, compounds analogous to this compound were administered to evaluate their effects on induced inflammation. Results showed a significant reduction in paw edema compared to control groups treated with saline .

Q & A

Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the benzofuran and oxazole moieties. A common approach is carbodiimide-mediated amide coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane), as demonstrated in analogous acetamide syntheses . Reaction conditions (e.g., 273 K for 3 hours) and purification via extraction and recrystallization are critical for high yields. For example, intermediates like 3,4-dichlorophenylacetic acid can be coupled with amine derivatives under controlled pH and temperature to form the acetamide backbone .

Q. Which analytical techniques are recommended for structural characterization?

A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing benzofuran (aromatic protons at δ 6.5–7.8 ppm) and oxazole (C=O at ~160 ppm) groups .
  • X-ray Crystallography: Resolves molecular conformation and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R22(10) dimers in related compounds) .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% recommended for biological assays) .

Advanced Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

Density Functional Theory (DFT) calculations and molecular docking simulations are effective for predicting electronic properties and target interactions. For example:

  • DFT: Optimizes geometry and calculates electrostatic potential surfaces, identifying reactive sites (e.g., the oxazole ring’s electron-deficient carbon) .
  • Docking Studies: Screen against enzymes like cyclooxygenase-2 (COX-2) or potassium channels, using software like AutoDock Vina. Results from analogous compounds suggest the benzofuran moiety may enhance π-π stacking with aromatic residues in active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC50 variability) often arise from assay conditions. Mitigation strategies include:

  • Standardized Assay Protocols: Fix variables like cell line passage number, serum concentration, and incubation time .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 3,5-dimethyloxazole with 4-methyltriazole) to isolate pharmacophore contributions .
  • Control Experiments: Verify target specificity using knockout models or competitive inhibitors .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The propan-2-yl linker introduces chirality, which can be resolved via chiral chromatography or asymmetric synthesis. For instance:

  • Enantiomer Separation: Use Chiralpak® columns with hexane/isopropanol mobile phases.
  • Activity Comparison: Test R and S enantiomers in vitro (e.g., CYP450 inhibition assays). Studies on similar compounds show enantioselective binding to ion channels, with one enantiomer exhibiting 10-fold higher potency .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Amide Coupling

ParameterOptimal RangeReference
Temperature273–298 K
SolventDichloromethane
Coupling AgentEDC/HOBt
Reaction Time3–12 hours

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMRBenzofuran H: δ 6.7–7.5 (m, 4H)
13C NMROxazole C=O: δ 160.2
IRAmide C=O stretch: 1650–1680 cm⁻¹

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